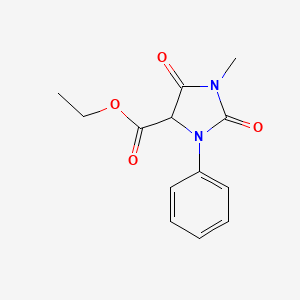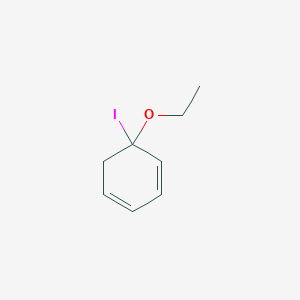
Nitromethylidenecyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitromethylidenecyclohexane is an organic compound characterized by a nitromethylene substituent attached to a cyclohexane ringThis compound is known for its neurotoxic properties and is effective both by contact and oral ingestion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitromethylidenecyclohexane can be synthesized through the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide. This method provides high selectivity and conversion rates under mild reaction conditions . Another approach involves the nitration of cyclohexane with nitrogen dioxide or nitric acid at high temperatures (250–400°C), which proceeds through free radical chain reactions .
Industrial Production Methods
Industrial production of this compound typically involves the nitration of cyclohexane using nitric acid or nitrogen dioxide. The process requires careful control of reaction conditions to ensure high selectivity and yield while minimizing the production of waste acids and other by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Nitromethylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products
Oxidation: Nitroalkanes.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Nitromethylidenecyclohexane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.
Biology: Studied for its neurotoxic effects and potential use as a pesticide.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Nitromethylidenecyclohexane exerts its effects primarily through its interaction with acetylcholine receptors. It acts as a ligand-gated ion channel modulator, causing an extensive change in conformation that leads to the opening of an ion-conducting channel across the plasma membrane. This results in neurotoxic effects, making it effective as a pesticide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrocyclohexane: Similar in structure but lacks the methylene group.
Cyclohexanone oxime: A derivative formed through the partial hydrogenation of nitrocyclohexane.
Cyclohexylamine: Formed through the complete hydrogenation of nitrocyclohexane.
Uniqueness
Nitromethylidenecyclohexane is unique due to its nitromethylene substituent, which imparts distinct chemical reactivity and biological activity compared to other nitrocyclohexane derivatives. Its ability to act as a neurotoxicant and its rapid degradation in the environment make it particularly valuable in specific applications .
Propriétés
Numéro CAS |
27861-39-8 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
nitromethylidenecyclohexane |
InChI |
InChI=1S/C7H11NO2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2 |
Clé InChI |
JVQOIOZEAYCROA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C[N+](=O)[O-])CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


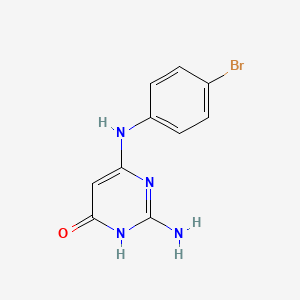


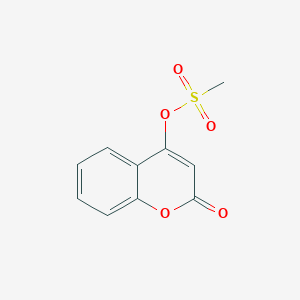
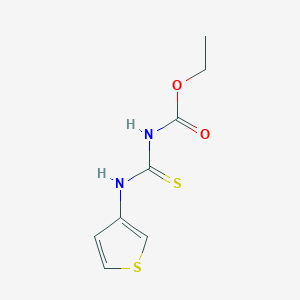
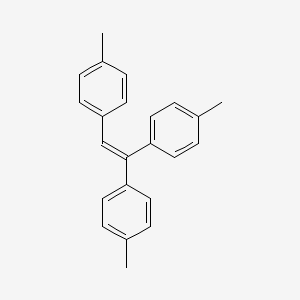
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

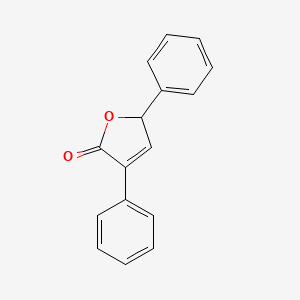
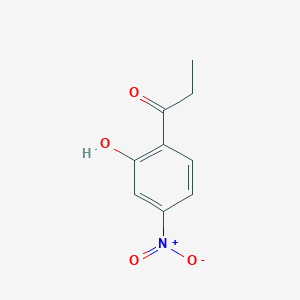
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
